Methyl 3-iso-propylbenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

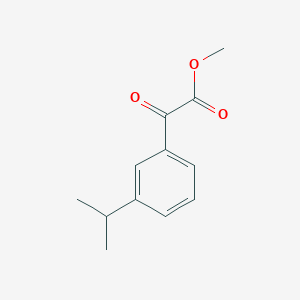

Methyl 3-iso-propylbenzoylformate: is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoylformate, where the benzene ring is substituted with an iso-propyl group at the third position and a methyl ester group at the carboxylate position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-iso-propylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-iso-propylbenzoylformic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-iso-propylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: 3-iso-propylbenzoylformic acid or 3-iso-propylbenzoylformate.

Reduction: 3-iso-propylbenzyl alcohol.

Substitution: 3-iso-propyl-4-nitrobenzoylformate or 3-iso-propyl-4-bromobenzoylformate.

Aplicaciones Científicas De Investigación

Methyl 3-iso-propylbenzoylformate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 3-iso-propylbenzoylformate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Methyl benzoylformate: Lacks the iso-propyl group, making it less sterically hindered.

Ethyl 3-iso-propylbenzoylformate: Similar structure but with an ethyl ester group instead of a methyl ester.

3-iso-propylbenzoylformic acid: The carboxylic acid form of the compound.

Uniqueness: Methyl 3-iso-propylbenzoylformate is unique due to the presence of both the iso-propyl group and the methyl ester group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical research.

Actividad Biológica

Methyl 3-iso-propylbenzoylformate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of benzoylformate, characterized by the presence of an iso-propyl group attached to the benzene ring. Its molecular formula is C13H16O3. The compound's structure facilitates interactions with biological systems, particularly through enzyme inhibition and metabolic pathways.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor . Research indicates that it acts as an irreversible inhibitor of benzoylformate decarboxylase (BFD), a thiamine diphosphate-dependent enzyme involved in the metabolism of aromatic compounds. The inhibition is both time- and concentration-dependent, suggesting that the compound can effectively modulate enzymatic activity in specific biochemical pathways .

Table 1: Kinetic Parameters of BFD Inhibition

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 340 µM |

| kcat (Turnover number) | 81 s−1 |

These kinetic parameters demonstrate the compound's potency as an inhibitor, which may have implications for its use in therapeutic applications targeting metabolic disorders or microbial growth.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The compound's ability to disrupt bacterial metabolism could be linked to its interference with enzyme functions critical for bacterial survival .

Case Study 1: Enzyme Interaction Analysis

A study conducted on the interaction between this compound and BFD utilized X-ray crystallography to elucidate the binding mechanism. The results indicated that the compound binds to the active site of BFD, leading to significant conformational changes that hinder substrate access. This structural insight provides a foundation for designing more selective inhibitors based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In a controlled environment, this compound was tested against Pseudomonas putida, a model organism for studying antimicrobial resistance. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating its potential as an antimicrobial agent. Further investigations are warranted to explore its efficacy in clinical settings and its mechanism of action against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding irreversibly to BFD, it alters the enzyme's conformation and prevents substrate conversion.

- Disruption of Metabolic Pathways : Its interference with key enzymes may lead to metabolic dysregulation in microbial cells.

- Potential Modulation of Gene Expression : There is emerging evidence that compounds like this compound can influence transcription factors involved in stress responses in bacteria .

Propiedades

IUPAC Name |

methyl 2-oxo-2-(3-propan-2-ylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)9-5-4-6-10(7-9)11(13)12(14)15-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKBACOONMAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.